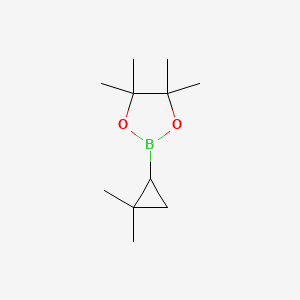
1-chloro-4-(isocyanatomethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(isocyanatomethyl)-2-methylbenzene, also known as 4-chloro-2-methylbenzene-1-isocyanate (CMBI), is a member of the isocyanate family of compounds. It is a colorless, volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds and has been studied for its potential applications in scientific research.
作用机制
CMBI acts as a catalyst in the synthesis of polyurethanes and polyureas. It catalyzes the reaction of diisocyanates and polyols, which form polyurethanes and polyureas. The reaction is initiated by the nucleophilic addition of the diisocyanates to the polyols, leading to the formation of polyurethanes and polyureas.
Biochemical and Physiological Effects
CMBI is a volatile, colorless liquid with a pungent odor. It is a potent irritant and may cause skin and eye irritation. It is also a potent respiratory irritant and may cause respiratory irritation, coughing, and difficulty breathing. Additionally, CMBI is a potential carcinogen and may cause cancer in humans.
实验室实验的优点和局限性
The advantages of using CMBI in lab experiments include its low cost, low toxicity, and its ability to catalyze the synthesis of polyurethanes and polyureas. The limitations of using CMBI in lab experiments include its volatile nature, its potential to cause skin and eye irritation, and its potential to cause respiratory irritation.
未来方向
The potential future directions for the use of CMBI in scientific research include its use as a catalyst in the synthesis of polymers, its use as a raw material in the manufacture of polyurethane foams, its use as a catalyst in the synthesis of polyurethane elastomers, and its use as a catalyst in the synthesis of polyurethane adhesives. Additionally, CMBI could be used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
合成方法
CMBI can be synthesized in two ways. The first method involves the reaction of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene with phosgene. The reaction is a nucleophilic addition of phosgene to the aromatic ring of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene, leading to the formation of CMBI. The second method involves the reaction of 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene with an amine, such as aniline or ethylamine. The reaction is a nucleophilic substitution of the amine for the chlorine atom in 1-chloro-4-(isocyanatomethyl)-2-methylbenzeneethylbenzene, leading to the formation of CMBI.
科学研究应用
CMBI has been studied for its potential applications in scientific research. It has been used in the synthesis of various organic compounds, such as polyurethanes and polyisocyanates. It has also been used as a catalyst in the synthesis of polyurethanes and polyureas. Additionally, CMBI has been used in the synthesis of polyurethane foams, which are used in the production of insulation materials.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-chloro-4-(isocyanatomethyl)-2-methylbenzene involves the reaction of 1-chloro-4-nitro-2-methylbenzene with potassium cyanate, followed by reduction of the resulting 1-cyano-4-(nitromethyl)-2-methylbenzene with hydrogen gas over a palladium catalyst to yield 1-chloro-4-(isocyanatomethyl)-2-methylbenzene.", "Starting Materials": ["1-chloro-4-nitro-2-methylbenzene", "potassium cyanate", "hydrogen gas", "palladium catalyst"], "Reaction": ["Step 1: Dissolve 1-chloro-4-nitro-2-methylbenzene and potassium cyanate in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.", "Step 2: Heat the reaction mixture to reflux for several hours, until TLC analysis indicates complete conversion of the starting material to the desired product, 1-cyano-4-(nitromethyl)-2-methylbenzene.", "Step 3: Cool the reaction mixture and filter off any solid precipitate.", "Step 4: Dissolve the resulting 1-cyano-4-(nitromethyl)-2-methylbenzene in a suitable solvent, such as ethanol or methanol.", "Step 5: Add a palladium catalyst, such as palladium on carbon, to the reaction mixture.", "Step 6: Bubble hydrogen gas through the reaction mixture at room temperature and atmospheric pressure, until TLC analysis indicates complete reduction of the nitro group to an amino group.", "Step 7: Filter off any solid precipitate and evaporate the solvent under reduced pressure.", "Step 8: Purify the resulting 1-chloro-4-(isocyanatomethyl)-2-methylbenzene by recrystallization or column chromatography."] } | |
CAS 编号 |
2649064-25-3 |
产品名称 |
1-chloro-4-(isocyanatomethyl)-2-methylbenzene |
分子式 |
C9H8ClNO |
分子量 |
181.6 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



